![molecular formula C10H14Cl2N4 B15146312 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by the presence of a triazolo-pyridine moiety fused with a pyrrolidine ring, making it a versatile scaffold for drug discovery and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride typically involves the formation of the triazolo-pyridine core followed by the introduction of the pyrrolidine ring. One common method includes the cyclization of appropriate precursors under specific conditions. For example, enaminonitriles can be reacted with benzohydrazides under microwave irradiation to yield the triazolo-pyridine core . The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits antibacterial properties and is used in medicinal chemistry.
3-Hydroxytriazolo[4,3-a]pyridine: Another triazolo-pyridine derivative with different functional groups.
Uniqueness
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride is unique due to its specific combination of the triazolo-pyridine core with a pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14Cl2N4 |
|---|---|
Molecular Weight |
261.15 g/mol |
IUPAC Name |
3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H12N4.2ClH/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8;;/h1-2,5,7-8,11H,3-4,6H2;2*1H |
InChI Key |
VCQKJNFGHBYGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NN=C3N2C=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;acetyloxymethyl 3',6'-diacetyloxy-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate](/img/structure/B15146234.png)
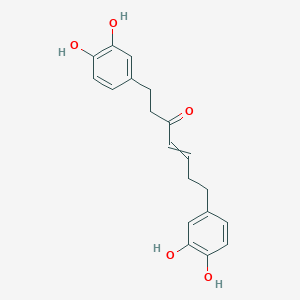
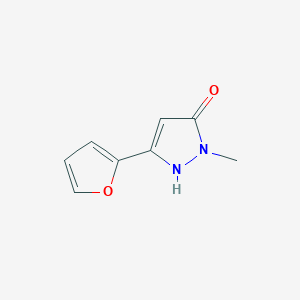
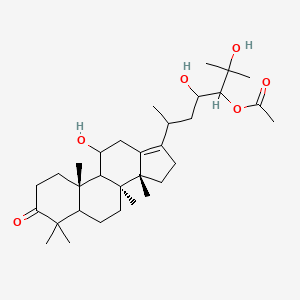
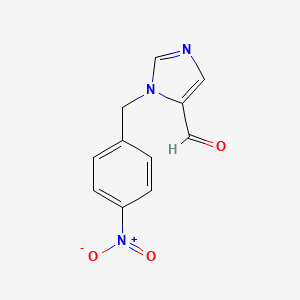
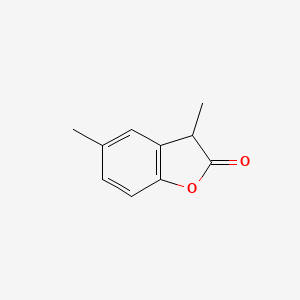

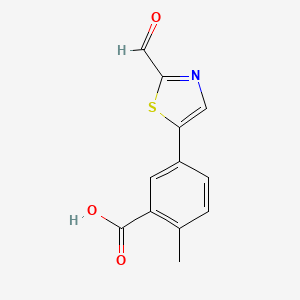
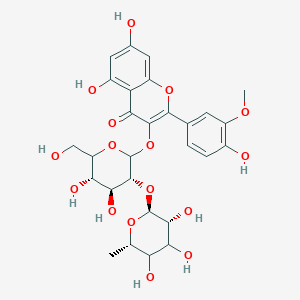
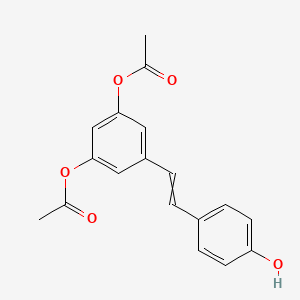
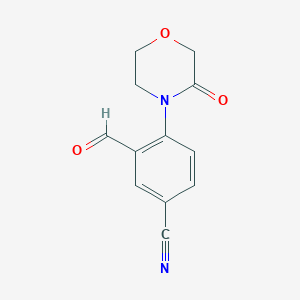
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)


